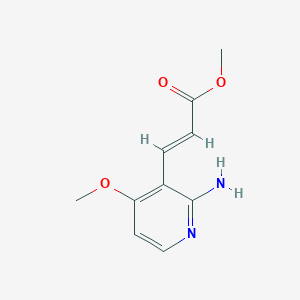

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate

Description

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate (CAS No. 1072139-91-3) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.22 g/mol . It features a pyridine ring substituted with 2-amino and 4-methoxy groups at positions 2 and 4, respectively, and an acrylate ester moiety at position 3. The compound is commercially available with a purity of 96% and is priced at $400 per gram (1 g catalog #HB241-1) . Alternative names include CTK6I7750 and AG-B-27171, reflecting its use in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

methyl (E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-14-8-5-6-12-10(11)7(8)3-4-9(13)15-2/h3-6H,1-2H3,(H2,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESOIJQIRYUXGA-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)N)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate typically involves the reaction of 2-amino-4-methoxypyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Applications in Scientific Research

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate has several notable applications across various scientific disciplines:

Chemistry

- Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, enabling the development of novel compounds with diverse functionalities.

Biology

- Biological Activity : The compound is studied for its interactions with biomolecules, revealing potential antimicrobial and antitumor properties.

Medicine

- Therapeutic Applications : Ongoing research explores its role as a precursor in drug development, particularly in creating new anticancer agents. Preliminary studies indicate that it can inhibit tumor cell proliferation and induce apoptosis.

Industry

- Material Development : It contributes to the formulation of new materials, including radiation-curable inks that can be used in printing technologies.

Antimicrobial Properties

This compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antitumor Properties

Research indicates significant antitumor activity, where the compound:

- Inhibits tumor cell proliferation

- Induces apoptosis through caspase activation pathways

- Causes cell cycle arrest at the G2/M phase in cancer cell lines

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antitumor | Inhibits tumor cell proliferation and induces apoptosis | |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in cancer progression |

Key Mechanisms Identified:

- Enzyme Inhibition : Inhibits key enzymes involved in cancer metabolism.

- Cell Cycle Arrest : Causes arrest at specific phases, indicating potential as an anticancer agent.

- Induction of Apoptosis : Promotes programmed cell death through specific pathways.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and commercial attributes of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate and its analogs:

*Note: Molecular weight for (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate inferred from formula.

Key Comparison Points

Price and Commercial Availability

All listed compounds share a standardized price of $400 per gram (1 g) across suppliers, suggesting comparable synthesis complexity or market demand .

Structural Similarity to Pyridine Acrylates

Simpler pyridine acrylates, such as Methyl 3-(pyridin-4-yl)acrylate (CAS 7340-34-3) and Ethyl 3-(pyridin-3-yl)acrylate (CAS 28447-17-8), lack amino or methoxy substituents, resulting in lower structural similarity scores (0.86–0.96) compared to the target compound . These derivatives are less specialized but serve as precursors for further functionalization.

Research and Industrial Implications

- Pharmaceutical Intermediates: The target compound’s 2-amino-4-methoxy motif is valuable in designing kinase inhibitors or antimicrobial agents, whereas halogenated analogs (e.g., CAS 1138443-99-8) may be used in PET tracer synthesis .

- Agrochemical Applications : Methoxy-substituted pyridines are common in herbicides; the 5,6-dimethoxy variant (CAS 1138444-25-3) could enhance lipid solubility for foliar uptake .

Biological Activity

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 208.21 g/mol. The compound features a methoxy group and an amino group attached to a pyridine ring, along with an acrylate functional group, which enhances its reactivity in various chemical processes .

Biological Activities

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

2. Antitumor Properties

Research has shown that this compound demonstrates significant antitumor activity by inhibiting tumor cell proliferation. Specific studies have indicated that it can interfere with cell cycle progression and induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The acrylate moiety plays a crucial role in binding interactions, potentially leading to the modulation of enzyme activities or receptor functions .

Key Mechanisms Identified:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth.

- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines, indicating its potential as an anticancer agent .

- Induction of Apoptosis: this compound promotes apoptosis through caspase activation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human cancer cell lines using the NCI-60 cell panel. Results indicated a significant inhibition of cell growth across multiple cancer types, with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested .

Study 2: Mechanistic Insights

Another research focused on the mechanistic pathways through which this compound exerts its effects. The study highlighted its interaction with topoisomerase enzymes, showing that it could serve as a potent inhibitor, thereby preventing DNA replication in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate, and what are the critical optimization parameters?

- Methodological Answer : The synthesis typically involves regioselective functionalization of pyridine precursors. For example, esterification under basic conditions (e.g., DBU at ambient temperature) is a common strategy, with yields optimized by controlling reaction time and temperature. Protection/deprotection steps (e.g., acetyl groups removed using K₂CO₃ in CH₂Cl₂/MeOH mixtures) may be required to preserve reactive sites .

- Key Parameters : Catalyst selection (e.g., palladium for cross-coupling), solvent polarity, and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring.

- X-ray Crystallography : SHELXL software is widely used for refining small-molecule structures, particularly for resolving positional disorder in the acrylate moiety .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the common impurities encountered during the synthesis of this acrylate derivative, and how are they characterized?

- Methodological Answer : Byproducts such as regioisomeric pyridines or incomplete esterification products are identified via HPLC-MS. For example, reverse-phase HPLC with UV detection (λ = 254 nm) distinguishes between unreacted precursors and target compounds .

Advanced Research Questions

Q. How do the amino and methoxy substituents influence the compound’s electronic structure and reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The electron-donating amino and methoxy groups activate the pyridine ring toward electrophilic substitution. Density Functional Theory (DFT) calculations can map electron density distributions, while kinetic studies (e.g., monitoring Suzuki-Miyaura coupling rates) reveal steric effects at the 3-position acrylate .

Q. What experimental approaches resolve contradictions in reported synthetic yields or byproduct formation for this acrylate derivative?

- Methodological Answer : Comparative studies using Design of Experiments (DoE) frameworks (e.g., varying temperature, catalyst loading) isolate critical variables. For example, conflicting yields in esterification may arise from competing hydrolysis pathways, mitigated by anhydrous conditions .

Q. In medicinal chemistry, how is this compound utilized as a building block for bioactive molecule synthesis?

- Methodological Answer : The acrylate moiety serves as a Michael acceptor for nucleophilic additions, while the pyridine ring acts as a scaffold for kinase inhibitors. For example, derivatives of similar pyridine-acrylates are precursors to paramagnetic esters used in redox-active prodrugs .

Q. What computational chemistry methods predict the interaction of this acrylate derivative with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like p38 MAP kinase. Pharmacophore mapping identifies key interactions between the amino group and kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.